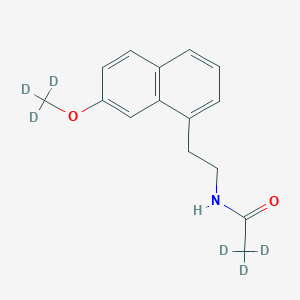

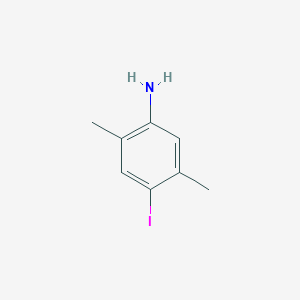

4-Iodo-2,5-dimethylaniline

Descripción general

Descripción

4-Iodo-2,5-dimethylaniline is a chemical compound used as an important starting material in various syntheses, such as azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Synthesis Analysis

The synthesis of 4-Iodo-2,5-dimethylaniline and similar compounds often involves complex processes. For example, the synthesis of related iodophenyl hydroxyprolines and iodophenylalanines involves Suzuki and Sonogashira reactions in water, showcasing the intricate synthetic routes these compounds undergo (Forbes et al., 2016).

Molecular Structure Analysis

The molecular structures of compounds similar to 4-Iodo-2,5-dimethylaniline are often stabilized by secondary intermolecular interactions, as observed in related anilines (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

4-Iodo-2,5-dimethylaniline and related compounds are used in various chemical reactions, including bioorthogonal reactions for modifying peptides and proteins. These reactions demonstrate the compound's versatility in introducing new functionalities into biological molecules (Forbes et al., 2016).

Physical Properties Analysis

The physical properties of 4-Iodo-2,5-dimethylaniline are not explicitly detailed in the available literature. However, similar compounds exhibit stable crystalline forms and specific conformational preferences, indicating the potential physical stability of 4-Iodo-2,5-dimethylaniline (Forbes et al., 2016).

Chemical Properties Analysis

In terms of chemical properties, compounds like 4-Iodo-2,5-dimethylaniline participate in various chemical reactions, demonstrating their reactivity and usefulness in synthetic chemistry. Their ability to undergo bioorthogonal reactions is particularly notable for biological applications (Forbes et al., 2016).

Aplicaciones Científicas De Investigación

1. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

- Application Summary: 4-Iodo-2,5-dimethylaniline is used in the synthesis of diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .

- Methods of Application: The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results or Outcomes: These diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

2. Determination of Iodide by Derivatization to 4-Iodo-N,N-Dimethylaniline

- Application Summary: 4-Iodo-2,5-dimethylaniline is used in the real-time determination of iodide which involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline .

- Methods of Application: The reaction is completed within 1 min to yield 4-iodo-N,N-dimethylaniline, which is extracted in cyclohexane and determined by GC-MS .

- Results or Outcomes: A rectilinear calibration graph was obtained for 0.02–50 μg l −1 iodide with a correlation coefficient of 0.9998. The limit of detection was 8 ng l −1 iodide .

3. Synthesis of Antiprotozoal Drug Iodoquinol and Antifungal Drug Clioquinol

- Application Summary: 4-Iodo-2,5-dimethylaniline is used in the synthesis of antiprotozoal drug Iodoquinol and antifungal drug Clioquinol .

- Methods of Application: The synthesis involves the use of a recyclable ionic liquid iodinating reagent, 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI), for solvent-free, regioselective iodination of activated aromatic and heteroaromatic amines .

- Results or Outcomes: The ionic liquid was recovered and recycled in five subsequent reactions, without much loss of activity .

4. Precursor to Triarylmethane Dyes

- Application Summary: 4-Iodo-2,5-dimethylaniline (DMA) is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .

- Methods of Application: DMA is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .

- Results or Outcomes: The resulting dyes are used in a variety of applications, including as biological stains, in the textile industry, and in aquaculture .

5. Precursor to Other Organic Compounds

- Application Summary: 4-Iodo-2,5-dimethylaniline is used as a precursor to other organic compounds .

- Methods of Application: The specific methods of application can vary widely depending on the target compound. Typically, the iodo group on the aniline can act as a leaving group in nucleophilic substitution reactions .

- Results or Outcomes: The outcomes of these reactions depend on the specific target compound. In general, this application allows for the synthesis of a wide range of organic compounds .

6. Synthesis of 25I-NBOMe

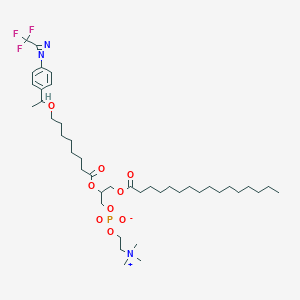

- Application Summary: 4-Iodo-2,5-dimethylaniline is used in the synthesis of 25I-NBOMe, a potent serotonin receptor agonist .

- Methods of Application: The synthesis involves several steps, including the iodination of 2,5-dimethoxyaniline to produce 4-iodo-2,5-dimethoxyaniline, which is then used as a precursor in the synthesis of 25I-NBOMe .

- Results or Outcomes: 25I-NBOMe is a potent psychoactive compound and has been the subject of extensive research into its effects and potential therapeutic uses .

Safety And Hazards

4-Iodo-2,5-dimethylaniline is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

4-iodo-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJNBUOAWDGTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406396 | |

| Record name | 4-iodo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,5-dimethylaniline | |

CAS RN |

117832-13-0 | |

| Record name | 4-iodo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)